Product packaging for Mono[2-(perfluorooctyl)ethyl] Glucuronide(Cat. No.:CAS No. 864551-34-8)

Mono[2-(perfluorooctyl)ethyl] Glucuronide

Cat. No.: B588334
CAS No.: 864551-34-8
M. Wt: 640.246
InChI Key: UZMXIMHOMUBIEV-UQGZVRACSA-N
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Description

Mono[2-(perfluorooctyl)ethyl] Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H13F17O7 and its molecular weight is 640.246. The purity is usually 95%.
The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl beta-D-glucopyranosiduronic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13F17O7 B588334 Mono[2-(perfluorooctyl)ethyl] Glucuronide CAS No. 864551-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3-,4-,5+,6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMXIMHOMUBIEV-UQGZVRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F17O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858139
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864551-34-8
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigating Real World Complexity:future Research Must Consider How the Dynamics of Metabolites Are Influenced by Their Presence in Complex Mixtures and Within Diverse Ecosystems.nih.govresearchgate.netthe Behavior and Impact of Mono 2 Perfluorooctyl Ethyl Glucuronide May Differ Significantly in a Pristine Environment Versus a Highly Contaminated Site with Numerous Co Contaminants.

Ultimately, understanding the formation, fate, and effects of metabolites is not an academic exercise; it is a fundamental component of assessing the total risk posed by the "forever chemicals." By pursuing these strategic research directions, the scientific community can move closer to a complete understanding of the environmental and health implications of PFAS contamination.

Mechanisms of Biological Interaction and Bioactivity in Non Human Systems

Cellular and Molecular Responses in In Vitro Models (Non-Human Origin)

In vitro studies using cell lines and subcellular fractions from various species have been instrumental in elucidating the cellular and molecular responses to 8:2 FTOH, the precursor to Mono[2-(perfluorooctyl)ethyl] Glucuronide. These models allow for the investigation of specific mechanisms of interaction in a controlled environment.

Exposure to the precursor of this compound, 8:2 FTOH, and related fluorotelomer sulfonates (FTSs) has been shown to induce significant alterations in cellular metabolic pathways. Non-targeted metabolomics and lipidomics of human hepatoma cells exposed to 8:2 FTS revealed notable perturbations in the levels of amino acids, purines, and acylcarnitines. nih.gov Specifically, this exposure resulted in an upregulation of the pyruvate (B1213749) metabolism pathway and a downregulation of the purine (B94841) metabolism pathway. nih.gov These findings were corroborated by changes in the mRNA expression levels of key genes involved in these pathways. nih.gov

In other in vitro models, such as the human promyelocytic leukemia cell line HL-60, exposure to 8:2 FTOH has been observed to decrease cell viability and induce a G1 phase cell cycle arrest. nih.gov This was accompanied by an inhibition of the mRNA expression of genes related to cell cycle progression and granulocytic differentiation. nih.gov

Table 1: Summary of In Vitro Metabolic Perturbations from Precursor Exposure

The formation of this compound from its precursor, 8:2 FTOH, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govpsu.edu In vitro studies utilizing human liver microsomes have demonstrated that 8:2 FTOH undergoes glucuronidation, and this conjugation is considered a major metabolic pathway. nih.gov The intrinsic clearance values determined from these studies follow the order of sulfation > oxidation > glucuronidation. nih.gov

Comparative in vitro metabolism studies using hepatocytes and liver microsomes from rats, mice, and humans have confirmed that 8:2 FTOH is extensively metabolized, with glucuronide conjugates being one of the identified products. oup.comnih.gov The rate of metabolism, however, varies between species, with clearance rates in hepatocytes indicating the order of rat > mouse > human. oup.comnih.gov While perfluorooctanoic acid (PFOA) is a known metabolite of 8:2 FTOH, it is not a substrate for microsomal UGTs, suggesting that PFOA itself does not undergo direct glucuronidation. nih.gov

Once formed, the elimination of this compound from cells is mediated by transport proteins. As an organic anion, it is expected to interact with organic anion transporters (OATs). Studies on other PFAS have shown that they can interact with and inhibit various OATs, including OAT1 and OAT3. nih.gov Furthermore, some perfluorinated carboxylic acids are substrates for OAT4. nih.gov The sodium-taurocholate cotransporting polypeptide (NTCP), a bile acid transporter in the liver, has also been shown to transport PFOA and other perfluoroalkyl carboxylic acids. nih.gov This suggests that a network of transporters is likely involved in the cellular efflux of glucuronide conjugates of fluorotelomer alcohols.

Table 2: Enzyme Systems and Transport Proteins in the Metabolism of 8:2 FTOH

Biological Effects in Animal Models (Non-Human)

In vivo studies in animal models, primarily rats, have provided valuable insights into the organismal responses and the influence on biochemical processes following exposure to 8:2 FTOH.

Following oral administration in rats, 8:2 FTOH is rapidly absorbed and metabolized. nih.govoup.com The parent compound is cleared from plasma with a half-life of less than 5 hours. oup.com The majority of the administered dose is excreted in the feces, with a significant portion being the unchanged parent compound. oup.com Urinary excretion accounts for a smaller fraction of the elimination. oup.com

Metabolites of 8:2 FTOH, including PFOA and 7:3 fluorotelomer acid (7:3-FTA), are detected in plasma and various tissues such as the liver and kidney. nih.govresearchgate.net These metabolites tend to have longer retention times in the body than the parent 8:2 FTOH. nih.govresearchgate.net The formation of glucuronide and sulfate (B86663) conjugates is a recognized metabolic fate in rats, contributing to the elimination of 8:2 FTOH. psu.edu

Exposure to 8:2 FTOH in rats has been shown to modulate specific biochemical and physiological processes, particularly in the liver. Feeding rats a diet containing 8:2 FTOH resulted in a significant increase in the proportion and content of oleic acid in the liver. nih.govjst.go.jp This change was associated with increased activities of palmitoyl-CoA chain elongase and stearoyl-CoA desaturase, as well as the upregulation of the corresponding gene expression. nih.govjst.go.jp Additionally, an increase in hepatic beta-oxidation has been observed in rats exposed to 8:2 FTOH. researchgate.net

Table 3: Biochemical and Physiological Effects of 8:2 FTOH in Rats

Role of Glucuronidation in Xenobiotic Elimination from Organisms

Glucuronidation is a pivotal phase II metabolic pathway that facilitates the elimination of a wide array of xenobiotics from the body. nih.gov This process involves the conjugation of a glucuronic acid moiety to the xenobiotic, a reaction catalyzed by UGT enzymes. nih.govnih.gov The resulting glucuronide conjugate is typically more water-soluble and ionized at physiological pH, which prevents it from readily crossing cell membranes and promotes its excretion via urine or bile. nih.gov

In the context of fluorotelomer alcohols like 8:2 FTOH, glucuronidation plays a crucial role in their detoxification and clearance. nih.govpsu.edu The formation of this compound is a key step that transforms the more lipophilic parent compound into a hydrophilic metabolite that can be more easily eliminated from the organism. psu.edumdpi.com This conjugation has been observed across multiple species, highlighting its conserved importance in the metabolic disposition of this class of compounds. mdpi.com The elimination of the glucuronide is then dependent on efflux transporters, such as members of the OAT and multidrug resistance-associated protein (MRP) families, which are expressed in key elimination organs like the liver and kidneys. nih.gov

Contribution to Excretion Mechanisms (e.g., Renal, Biliary)

The conjugation of 8:2 FTOH to form this compound is a primary mechanism for its detoxification and subsequent elimination from the body in several non-human species. This process facilitates excretion, primarily through biliary and fecal routes.

In studies using isolated rat hepatocytes, direct conjugation of 8:2 FTOH to form its O-glucuronide and O-sulfate conjugates was identified as a major metabolic fate. nih.gov This in vitro finding is strongly supported by in vivo studies in rats. Following oral administration of radiolabeled 8:2 FTOH, metabolites found in the bile were principally composed of glucuronide and glutathione (B108866) conjugates. oup.comnih.govpsu.eduresearchgate.net While a small fraction of the administered dose (less than 4%) was excreted in the urine, the vast majority (over 70%) was eliminated in the feces. oup.comnih.govpsu.edu This indicates that biliary excretion is the predominant pathway for the elimination of 8:2 FTOH and its metabolites, including the glucuronide conjugate. In male and female rats, biliary elimination accounted for a significant portion of the systemically absorbed dose. psu.edu

This excretory pathway is not limited to rodents. Research in rainbow trout (Oncorhynchus mykiss) has also highlighted the importance of glucuronidation. After dietary exposure to a precursor of 8:2 FTOH, the 8:2 FTOH glucuronide conjugate was detected in high concentrations in both bile and feces, signifying it as a critical elimination route for these compounds in fish. researchgate.net Similarly, in a study on broiler chickens, the 8:2 FTOH glucuronide conjugate was identified as one of the main metabolites in plasma and various tissues. pfascentral.org

Table 1: Role of this compound in Excretion in Non-Human Systems

Species Key Findings Primary Excretion Route Reference
Rat A major fate of 8:2 FTOH in hepatocytes is conjugation to O-glucuronide. Biliary/Fecal nih.gov
Rat Metabolites in bile are principally glucuronide and glutathione conjugates. Biliary/Fecal oup.comnih.govpsu.edu
Rainbow Trout 8:2 FTOH glucuronide conjugate found in high concentrations in bile and feces. Biliary/Fecal researchgate.net
Broiler Chicken 8:2 FTOH glucuronide conjugate identified as a main metabolite. Not specified pfascentral.org

Impact on Systemic Disposition and Elimination Kinetics

The formation of this compound significantly influences the systemic disposition and elimination kinetics of its parent compound, 8:2 FTOH. The parent alcohol, 8:2 FTOH, is absorbed and rapidly cleared from the plasma. oup.comnih.gov In rats, following a single oral dose, the maximum plasma concentration of 8:2 FTOH occurs within an hour, and it is cleared with a half-life of less than 5 hours. oup.comnih.govpsu.edu

However, the metabolites of 8:2 FTOH, which include the glucuronide conjugate as well as other persistent perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), have different kinetic profiles. Studies in rats have shown that detectable concentrations of metabolites persist for a longer duration than the parent 8:2 FTOH. nih.gov The rapid conjugation of 8:2 FTOH to its glucuronide facilitates its transport into bile, contributing to the parent compound's short plasma half-life. While the specific elimination half-life of the glucuronide conjugate itself has not been detailed, its formation is a key step in the rapid clearance process of 8:2 FTOH from systemic circulation into the excretory pathways.

Table 2: Elimination Kinetics of 8:2 FTOH and its Metabolites in Male Sprague-Dawley Rats

Compound Administration Plasma Elimination Half-Life Key Observation Reference
8:2 FTOH Gavage 1.1 - 1.7 hours Rapid elimination nih.gov
PFOA Gavage (from 8:2 FTOH) 198 - 353 hours Persists longer than parent compound nih.gov
7:3 FTA Gavage (from 8:2 FTOH) ~2-3 days Persists longer than parent compound nih.gov

Utility as a Biomonitoring Marker in Non-Human Biota

This compound can serve as a direct, albeit transient, biomarker of exposure to 8:2 FTOH in non-human biota. Its presence in biological samples, such as bile, feces, or tissues, is a definitive indicator of the organism's exposure to and metabolism of the parent fluorotelomer alcohol.

In studies with broiler chickens, the 8:2 FTOH glucuronide conjugate was detected in plasma, muscle, liver, kidney, fat, heart, and lungs, demonstrating its systemic distribution following exposure. pfascentral.org The highest accumulation levels of 8:2 FTOH and its metabolites were observed in the heart, kidneys, and liver. pfascentral.org Similarly, high concentrations of the glucuronide conjugate in the bile and feces of rainbow trout confirm its utility as a marker of exposure in aquatic species. researchgate.net

While the glucuronide conjugate is a specific biomarker, its transient nature, due to rapid excretion, may limit its utility for assessing long-term or chronic exposure compared to more persistent metabolites. For instance, in broiler chickens, other metabolites like perfluorononanoic acid (PFNA) and 3-perfluoroheptyl propanoic acid (7:3 FTCA) were suggested as more suitable biomonitoring markers due to their longer elimination half-lives. pfascentral.org Nevertheless, the detection of this compound provides clear and direct evidence of recent exposure to 8:2 FTOH and the activation of a key metabolic detoxification pathway in the exposed organism.

Table 3: Detection of this compound in Non-Human Biota

Species Tissues/Matrices where Detected Implication for Biomonitoring Reference
Broiler Chicken Plasma, Muscle, Liver, Kidney, Fat, Heart, Lungs Direct marker of recent exposure; systemic distribution. pfascentral.org
Rainbow Trout Bile, Feces Direct marker of recent exposure and elimination. researchgate.net
Rat Bile Confirms metabolic pathway and biliary excretion. oup.comnih.govpsu.edu

Research Gaps and Future Perspectives on Mono 2 Perfluorooctyl Ethyl Glucuronide

Identification of Knowledge Gaps in Biotransformation Pathways

The biotransformation of PFAS precursors is a critical area of research, as these transformation processes can lead to the formation of more persistent and potentially toxic end-products like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). nih.gov While significant strides have been made, substantial knowledge gaps persist regarding the specific pathways and intermediate metabolites for many PFAS. mdpi.comnih.gov

Glucuronidation represents a significant metabolic pathway for certain PFAS containing hydroxyl groups. This process involves the conjugation of glucuronic acid to the molecule, generally increasing its water solubility and facilitating its excretion. The formation of Mono[2-(perfluorooctyl)ethyl] Glucuronide is a direct result of this pathway acting on its parent compound, 8:2 FTOH. Research has identified the O-glucuronidation of similar structures, such as N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE) and its metabolite N-(2-hydroxyethyl)perfluorooctanesulfonamide (FOSE alcohol), in rat liver microsomes. nih.gov Furthermore, a glucuronide conjugate of 8:2 FTOH has been specifically identified in carp, confirming the existence of this metabolic step in aquatic species. mdpi.com

Despite this identification, key knowledge gaps remain:

Rate of Formation and Subsequent Fate: The kinetics of this compound formation are not well understood. nih.gov It is unclear how efficiently it is formed and whether it represents a major or minor pathway compared to others, such as oxidation. Its subsequent fate after formation is also a significant unknown; it is presumed to be excreted, but the efficiency and routes of elimination have not been quantified.

Species-Specific Differences: While its formation has been noted in fish, the extent to which this pathway occurs in other organisms, including mammals and terrestrial species, is not well-documented. mdpi.com Although biotransformation pathways can be conserved across species, differences in enzyme activity can lead to vastly different metabolic profiles. mdpi.commdpi.com

Role as a Precursor: A crucial question is whether this compound is a terminal metabolite destined for excretion or if it can be deconjugated back to 8:2 FTOH, which could then re-enter other biotransformation pathways leading to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs).

Advancements in Non-Targeted Analytical Approaches for Unidentified Metabolites

The sheer number of PFAS and their metabolites presents a formidable analytical challenge. setac.org Traditional targeted methods, which look for a predefined list of compounds, are insufficient for discovering novel or unexpected metabolites like this compound. chromatographyonline.comsepscience.com This has driven the advancement of non-targeted analysis (NTA) techniques, which aim to comprehensively screen samples for all detectable chemical features. setac.orgwaters.com

High-resolution mass spectrometry (HRMS) is the cornerstone of modern NTA. setac.org It provides highly accurate mass measurements, allowing chemists to determine the elemental composition of an unknown compound. When coupled with advanced data processing workflows, NTA can effectively identify previously uncharacterized PFAS metabolites.

Key advancements in NTA for identifying unknown metabolites include:

Sophisticated Data Mining: Software tools like FluoroMatch and Compound Discoverer use specialized algorithms to sift through complex HRMS data. researchgate.netnih.gov They can identify compounds based on characteristic features such as homologous series (repeating CF2 units), specific mass defects, and diagnostic fragment ions. sepscience.comresearchgate.net

Increased Confidence in Identification: To standardize findings, researchers have proposed a confidence scale specifically for identifying PFAS via NTA. setac.org This helps to harmonize results and provide a clear indication of the level of evidence supporting a tentative identification.

Complementary Techniques: The use of multiple analytical techniques, such as gas chromatography/mass spectrometry (GC/MS) alongside liquid chromatography/mass spectrometry (LC/MS), can increase the coverage of the vast chemical space of PFAS. sepscience.com

For a compound like this compound, an NTA workflow would be instrumental in its initial discovery in a new species or matrix. The workflow would flag a feature with the correct accurate mass and isotopic pattern, and its identity could be further supported by MS/MS fragmentation, which would likely show the loss of the glucuronide moiety and the presence of the 8:2 FTOH fragment.

Table 1: Non-Targeted Analysis (NTA) Techniques for PFAS Metabolite Identification

Technique/Tool Description Application for this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements (typically <5 ppm error), enabling the determination of a compound's elemental formula. Crucial for the initial detection and tentative identification by matching the measured mass to the theoretical mass of the metabolite.
Fragment Screening Involves searching MS/MS data for characteristic fragment ions or neutral losses that are indicative of a specific chemical class. Identification of fragments corresponding to the 8:2 FTOH backbone or the neutral loss of the glucuronic acid group to confirm the structure.
Homologous Series Detection An algorithmic approach to find series of compounds that differ by a repeating chemical unit, such as CF2 in PFAS. While less direct for a metabolite, it helps characterize the overall PFAS profile in a sample, providing context for precursor presence.
Software Suites (e.g., FluoroMatch, Compound Discoverer) Integrated software platforms that automate the data mining process using multiple criteria (mass defect, fragmentation, etc.) to identify potential PFAS. sepscience.comnih.gov Streamlines the process of flagging the metabolite in a complex dataset and comparing its fragmentation pattern against spectral libraries or in-silico predictions.

Integrated Multi-Omics Approaches for Holistic Biological Understanding

Identifying a metabolite is only the first step; understanding its biological impact is equally important. Integrated multi-omics approaches—which include transcriptomics, proteomics, and metabolomics—offer a powerful, holistic way to investigate the molecular-level perturbations caused by chemical exposures. doi.orgnih.gov By simultaneously analyzing changes in genes, proteins, and small-molecule metabolites, researchers can build a comprehensive picture of the toxicity pathways affected by a substance. nih.gov

While multi-omics studies have been applied to legacy PFAS like PFOS and PFOA, revealing impacts on lipid and amino acid metabolism, oxidative stress, and the pentose (B10789219) phosphate (B84403) shunt pathway, there is a significant knowledge gap concerning their metabolites. nih.govnih.govpfascentral.org No specific multi-omics studies have been conducted on this compound.

Future research should leverage these technologies to address key questions:

Distinct Biological Effects: Does this glucuronide metabolite exert its own unique biological effects, or is its activity negligible compared to its parent compound (8:2 FTOH) or terminal degradation products (PFCAs)?

Pathway Perturbation: Which specific cellular pathways are most affected by exposure to this metabolite? Integrated omics can connect changes in gene expression with alterations in protein levels and metabolic function to pinpoint mechanisms of toxicity. nih.govgist.ac.kr

Comparative Toxicity: How do the biological responses to the metabolite compare to those of its precursor? This is crucial for determining whether the glucuronidation pathway is a detoxification step or if it produces a metabolite of equal or greater concern.

Table 2: Application of Omics Technologies for Understanding PFAS Toxicity

Omics Field Molecules Analyzed Potential Insights for this compound
Transcriptomics RNA (Gene expression) Identifies which genes are activated or suppressed upon exposure, pointing to affected signaling pathways (e.g., PPAR activation, stress response). doi.orgpfascentral.org
Proteomics Proteins Reveals changes in the abundance of specific proteins, confirming functional changes suggested by transcriptomics (e.g., upregulation of metabolic enzymes). pfascentral.org
Metabolomics Small-molecule metabolites (e.g., amino acids, lipids, sugars) Provides a direct snapshot of the metabolic state, showing disruptions in biochemical pathways like fatty acid synthesis or the urea (B33335) cycle. nih.gov
Integrated Multi-Omics Combined analysis of the above datasets Creates a comprehensive model of the metabolite's mechanism of action, linking gene-level changes to functional outcomes at the protein and metabolite levels. nih.govresearchgate.net

Development of Predictive Models for Environmental Fate and Bioaccumulation

Given the thousands of existing PFAS, it is impossible to experimentally measure the environmental properties of every single one. Predictive modeling has emerged as an essential tool to simulate the fate, transport, and bioaccumulation of these chemicals, helping to prioritize substances of concern and fill data gaps. uel.ac.ukdiva-portal.org These models range from mechanistic models that simulate physical and chemical processes to data-driven machine learning models that identify patterns in large datasets. uel.ac.ukescholarship.org

A major challenge for modeling PFAS metabolites is the lack of input data. To accurately predict the environmental fate of this compound, models require specific physicochemical parameters, including:

Water solubility

Vapor pressure

Partitioning coefficients (e.g., Koc, Kow)

Degradation and biotransformation rates

Without this data, the behavior of the metabolite cannot be reliably simulated. uel.ac.uk Machine learning models offer a promising alternative, as they can be trained on existing data for other PFAS to predict properties based on molecular structure. nih.gov For example, a model could be developed to predict the bioaccumulation factor (BAF) of various PFAS metabolites in different plant or animal tissues based on molecular fingerprints. nih.govresearchgate.net

Table 3: Predictive Modeling Approaches for PFAS Environmental Fate

Modeling Approach Principle Relevance to this compound
Empirical Models Based on statistical relationships derived from observed data. Limited application due to the scarcity of experimental data for this specific metabolite.
Mechanistic Models Simulates environmental processes (e.g., advection, dispersion, sorption) based on fundamental physical and chemical principles. researchgate.net Can predict fate and transport in soil and water, but requires accurate physicochemical property data as inputs. uel.ac.uk
Fugacity-Based Models A type of mechanistic model used to predict the partitioning and long-range transport of chemicals between environmental compartments (air, water, soil). diva-portal.org Could be used to estimate its environmental distribution if key properties were known.
Machine Learning (ML) Models Uses algorithms to learn patterns from large datasets and make predictions for new compounds based on their structural features. escholarship.org Highly promising for predicting key properties (e.g., bioaccumulation potential, toxicity) in the absence of experimental data. nih.gov

Strategic Research Directions for Understanding PFAS Metabolite Dynamics in Ecosystems

To close the knowledge gaps surrounding this compound and other PFAS metabolites, a concerted and integrated research effort is required. The following strategic directions are essential for building a comprehensive understanding of their dynamics and risks in the environment.

Q & A

Q. What statistical approaches are recommended for reconciling variability in glucuronide quantification across laboratories?

  • Methodological Answer : Apply consensus-based standardization (e.g., ISO 17025) with shared reference materials. Use multivariate analysis (e.g., PCA) to identify outlier variables (e.g., SPE sorbent lot differences). Participate in inter-laboratory trials and report data using the SAM (Standard Additions Method) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.